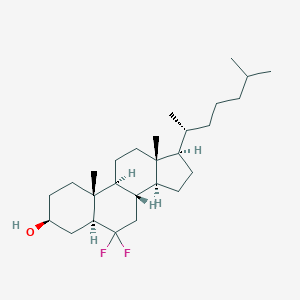![molecular formula C12H11ClNO3- B219905 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate CAS No. 124277-34-5](/img/structure/B219905.png)
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CPOP and is a pyrrolidine derivative. CPOP has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of CPOP is not fully understood. However, studies have shown that CPOP can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. CPOP has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. Studies have shown that CPOP can induce apoptosis in cancer cells, making it a potential anticancer agent. CPOP has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
実験室実験の利点と制限
One of the main advantages of using CPOP in lab experiments is its high purity and stability. CPOP is also readily available and can be synthesized using different methods. However, one of the limitations of using CPOP is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are numerous future directions for the use of CPOP in scientific research. One of the future directions is the synthesis of new pyrrolidine derivatives using CPOP as a starting material. These derivatives can have potential applications in medicinal chemistry. Another future direction is the study of the interaction of CPOP with different receptors, which can provide insights into its mechanism of action. Finally, studies can be conducted to investigate the potential of CPOP as a treatment for various diseases, including cancer, epilepsy, and chronic pain.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP can be synthesized using different methods and has numerous scientific research applications. The mechanism of action of CPOP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and interact with GABA receptors. CPOP has various biochemical and physiological effects and has potential applications in the treatment of cancer, epilepsy, and chronic pain. Finally, numerous future directions exist for the use of CPOP in scientific research, including the synthesis of new pyrrolidine derivatives, the study of its interaction with different receptors, and its potential as a treatment for various diseases.
合成法
CPOP can be synthesized using different methods. One of the most common methods involves the reaction of 4-chlorobenzyl chloride with 2-pyrrolidone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ethyl chloroformate to produce CPOP. Other methods involve the use of different reagents and catalysts.
科学的研究の応用
CPOP has numerous scientific research applications. One of the most significant applications of CPOP is in the field of organic synthesis. CPOP can be used as a starting material for the synthesis of various pyrrolidine derivatives, which have potential applications in medicinal chemistry. CPOP has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
特性
CAS番号 |
124277-34-5 |
|---|---|
製品名 |
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate |
分子式 |
C12H11ClNO3- |
分子量 |
252.67 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/p-1 |
InChIキー |
BCZYCMUPDFSLAA-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
同義語 |
4-chlorobenzyl-2-pyrrolidone-5-carboxylate KNP 012 KNP-012 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



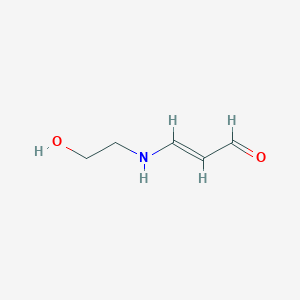


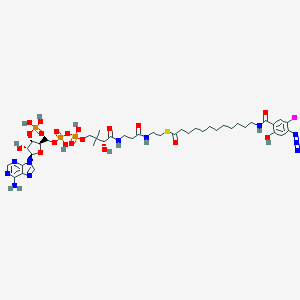
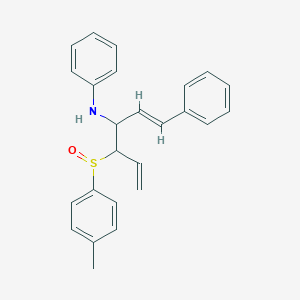
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
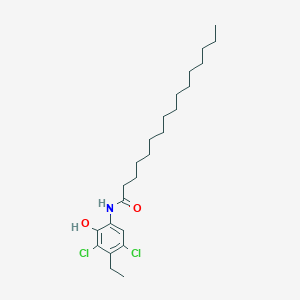
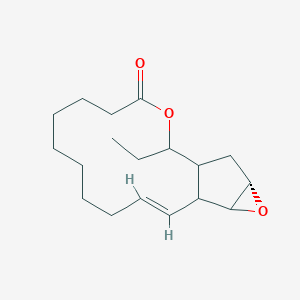
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
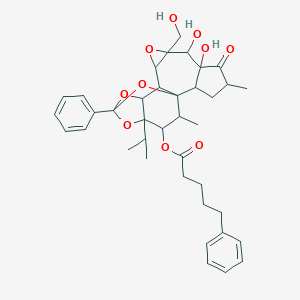
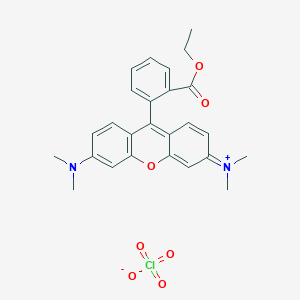
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
